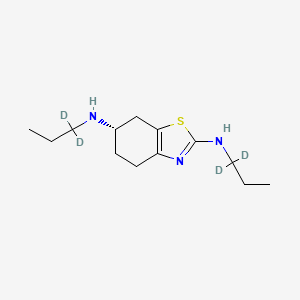
2-Chloro-N6-cyclopentyl-d4 Adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCPA-d4 is a deuterium-labeled version of CCPA, which is a selective agonist for the adenosine A1 receptor. The incorporation of deuterium atoms into the molecular structure of CCPA results in CCPA-d4, which is used primarily as a tracer in scientific research due to its stable isotope properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCPA-d4 involves the deuteration of CCPA. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of CCPA-d4 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, such as chromatography, are employed to achieve the desired quality .
化学反応の分析
Types of Reactions
CCPA-d4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, CCPA-d4 can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert CCPA-d4 into its reduced forms using reducing agents.
Substitution: CCPA-d4 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of CCPA-d4 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
CCPA-d4 is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
作用機序
CCPA-d4 exerts its effects by selectively binding to the adenosine A1 receptor. This binding activates the receptor, leading to a cascade of intracellular events that modulate various physiological processes. The molecular targets involved include G-proteins and downstream signaling pathways that regulate cellular responses .
類似化合物との比較
Similar Compounds
Similar compounds to CCPA-d4 include other deuterium-labeled adenosine receptor agonists and non-deuterated CCPA.
Uniqueness
The uniqueness of CCPA-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantitation is essential .
特性
分子式 |
C15H20ClN5O4 |
|---|---|
分子量 |
373.83 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[2-chloro-6-[(3,3,4,4-tetradeuteriocyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1/i1D2,2D2 |
InChIキー |
XSMYYYQVWPZWIZ-BTRUMVDQSA-N |
異性体SMILES |
[2H]C1(CC(CC1([2H])[2H])NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[2H] |
正規SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)

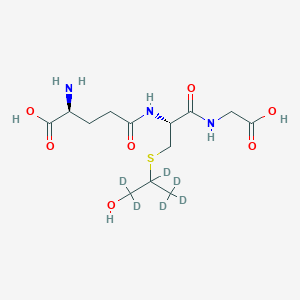



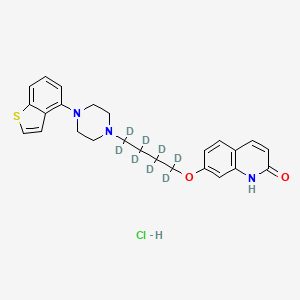
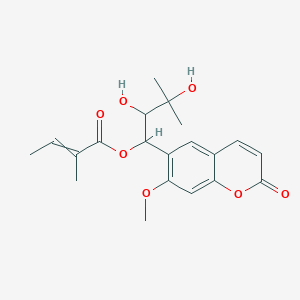
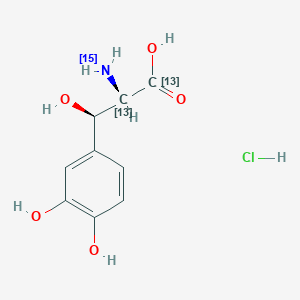
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
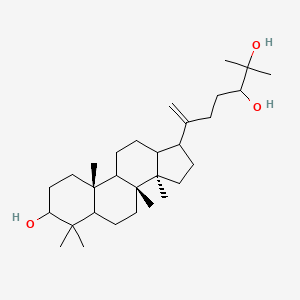

![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
